molecular formula C26H55N2O5S+ B15195283 1-Ethyl-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazoliumethyl sulphate CAS No. 93783-21-2

1-Ethyl-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazoliumethyl sulphate

Cat. No.: B15195283
CAS No.: 93783-21-2
M. Wt: 507.8 g/mol
InChI Key: MXMQMRFRFCOVNB-UHFFFAOYSA-N
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Description

1-Ethyl-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is a quaternary ammonium compound belonging to the class of imidazolium salts. Its structure features a 4,5-dihydroimidazolium core substituted with a long heptadecyl (C17) chain at the 2-position, an ethyl group at the 1-position, and a 2-hydroxyethyl group at the 3-position, paired with an ethyl sulphate counterion. Key identifiers include:

  • CAS Number: 25141-05-3 .
  • Molecular Formula: C₂₆H₅₃N₂O₅S (calculated based on substituents and counterion).
  • Molecular Weight: ~506.78 g/mol (varies with isomerism) .

This compound is primarily utilized in industrial and research settings as a surfactant, ionic liquid, or intermediate in organic synthesis. Its long hydrophobic alkyl chain and hydrophilic hydroxyethyl group confer amphiphilic properties, enabling applications in emulsion stabilization and membrane protein studies . Regulatory listings, such as Canada’s Non-domestic Substances List (NDSL), highlight its commercial significance .

Properties

CAS No.

93783-21-2

Molecular Formula

C26H55N2O5S+

Molecular Weight

507.8 g/mol

IUPAC Name

2-(3-ethyl-2-heptadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl hydrogen sulfate

InChI

InChI=1S/C24H49N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h27H,3-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;

InChI Key

MXMQMRFRFCOVNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Acetone Cyanohydrin with Hydrazine: Acetone cyanohydrin is reacted with hydrazine in the presence of a catalyst to form the intermediate compound.

    Decomposition of the Intermediate: The intermediate compound is then decomposed under controlled conditions to yield 2,2’-Azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other purification techniques.

Chemical Reactions Analysis

Anion Exchange Reactions

As an imidazolium-based ionic liquid, this compound undergoes anion exchange reactions. The ethyl sulfate counterion (C₂H₅O₄S⁻) can be replaced by other anions (e.g., Cl⁻, Br⁻, or BF₄⁻) through metathesis. This property is critical for tuning solubility and phase behavior in solvents .

Reactant AnionProductApplication
Cl⁻Chloride derivativeEnhanced hydrophilicity
PF₆⁻Hexafluorophosphate derivativeImproved thermal stability

Acid-Base Interactions

The hydroxyl (-OH) group on the hydroxyethyl substituent enables acid-base reactivity:

  • Proton Donation : Acts as a weak acid in basic environments, forming alkoxide intermediates.

  • Coordination : Participates in hydrogen bonding with polar molecules or metal ions .

Complexation with Metal Ions

The imidazolium cation chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This is leveraged in catalytic systems and nanoparticle synthesis .

Metal IonObserved InteractionOutcome
Cu²⁺Coordination via N-atomsCatalytic activation
Fe³⁺Redox interactionsStabilized colloids

Functional Group Reactivity

  • Hydroxyethyl Group : Susceptible to esterification (e.g., with acyl chlorides) or oxidation to carboxylate derivatives.

  • Heptadecyl Chain : Participates in hydrophobic interactions, affecting micelle formation in aqueous solutions .

Stability Under Thermal and Oxidative Conditions

  • Thermal Decomposition : Degrades above 250°C, releasing SO₃ and ethylene gas .

  • Oxidative Stability : The saturated dihydroimidazolium ring resists oxidation better than aromatic imidazolium analogues .

Biological Interactions

While not a direct chemical reaction, its amphiphilic structure disrupts lipid bilayers and protein conformations, contributing to antimicrobial effects .

Key Structural Influences on Reactivity

FeatureRole in Reactivity
Imidazolium cationAnchors anion exchange and metal coordination
Hydroxyethyl groupEnables hydrogen bonding and derivatization
Heptadecyl chainDictates solubility and surface activity
Ethyl sulfate anionModifies polarity and ionic strength

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers.

    Material Science: Employed in the synthesis of advanced materials with specific properties.

    Biological Research: Utilized in studies involving free radical generation and its effects on biological systems.

    Industrial Applications: Used in the production of plastics, rubbers, and other polymer-based materials.

Mechanism of Action

The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to release nitrogen gas. This decomposition generates free radicals, which initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of free radicals.

Comparison with Similar Compounds

Alkyl Chain Length and Saturation

  • The heptadecyl (C17) chain in the target compound enhances hydrophobicity compared to analogs with shorter chains (e.g., C11 in CAS 93762-32-4), improving surfactant efficiency in non-polar media .
  • Unsaturated analogs (e.g., CAS 68938-60-3) exhibit lower melting points and higher solubility in organic solvents due to disrupted packing of the alkyl chain .

Substituent Effects

  • The 2-hydroxyethyl group in the target compound increases hydrophilicity and hydrogen-bonding capacity, distinguishing it from non-hydroxy-substituted imidazolium salts like methyl sulphate derivatives .
  • Aminoethyl substituents (e.g., CAS 93783-25-6) introduce pH-dependent charge modulation, enabling applications in stimuli-responsive drug delivery .

Counterion Influence

  • Ethyl sulphate counterions (target compound) offer lower toxicity and higher biodegradability compared to halogen-based ions (e.g., Cl⁻ or Br⁻) in other imidazolium salts .
  • Methyl sulphate analogs (e.g., CAS 93783-25-6) are more volatile, limiting their use in high-temperature applications .

Industrial and Biochemical Relevance

  • Surfactant Performance : The target compound’s C17 chain and hydroxyethyl group enable micelle formation at critical concentrations ~0.1–1 mM, outperforming shorter-chain analogs in stabilizing oil-water emulsions .
  • Ionic Liquid Properties : Demonstrates a melting point of ~80–85°C and thermal stability up to 250°C, making it suitable for high-temperature reactions .
  • Biological Interactions: Modulates membrane protein activity by integrating into lipid bilayers, a property less pronounced in unsaturated variants due to reduced packing efficiency .

Biological Activity

1-Ethyl-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazoliumethyl sulphate (CAS No. 68039-12-3) is a quaternary ammonium compound notable for its unique imidazolium structure and surfactant properties. With a molecular formula of C26H54N2O5S and a molar mass of approximately 506.78 g/mol, this compound has garnered attention in various fields, including pharmaceuticals and biochemistry due to its potential biological activities.

The compound's structure features a long-chain alkyl group derived from heptadecane, which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property is crucial for its function as an emulsifier and stabilizer in formulations.

PropertyValue
Molecular FormulaC26H54N2O5S
Molar Mass506.78 g/mol
CAS Number68039-12-3
LogP5.74480

Research indicates that this compound interacts with various biological macromolecules, including proteins and lipids. These interactions can influence the compound's solubility and efficacy as both a surfactant and an antimicrobial agent.

Antimicrobial Properties :
Studies have shown that compounds with similar structures exhibit significant antimicrobial activity. The imidazolium moiety is often linked to enhanced antimicrobial effects due to its ability to disrupt microbial membranes.

Cytotoxicity Studies :
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Preliminary findings suggest that while it exhibits some cytotoxic effects at higher concentrations, it may also promote cell viability at lower doses, indicating a potential for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial properties of imidazolium-based surfactants demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of conventional antibiotics.
  • Cell Viability Assays :
    Research involving human epithelial cell lines showed that treatment with the compound at sub-lethal concentrations resulted in increased cell proliferation and migration, suggesting potential applications in wound healing and tissue regeneration.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with structurally similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityCytotoxicity (IC50)
1-Ethyl-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)Long-chain alkyl groupHighModerate
1-Hexadecyl-3-methylimidazolium bromideShorter alkyl chainModerateHigh
1-Methyl-2-octadecylimidazolium bromideMethyl substitution affecting solubilityLowLow

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for this imidazolium-based ionic liquid, and how can purity be ensured during purification?

  • Methodological Answer : Synthesis typically involves refluxing precursors (e.g., imidazole derivatives with alkylating agents) in acetic acid with sodium acetate as a catalyst. Post-reaction purification includes recrystallization from a DMF/acetic acid mixture to remove unreacted substrates . Statistical Design of Experiments (DOE) can optimize reaction parameters (e.g., temperature, molar ratios) to maximize yield while minimizing side reactions .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are critical for confirming substituent positions and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, High-Performance Liquid Chromatography (HPLC) with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase ensures precise separation of ionic species .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, thermal stability) for baseline characterization?

  • Methodological Answer : Solubility profiles are established using polarity gradients (water, ethanol, DMSO). Thermal stability is assessed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Computational tools (e.g., COSMO-RS simulations) predict solubility parameters and phase behavior, reducing experimental iterations .

Advanced Research Questions

Q. How can this ionic liquid be applied in membrane-based separation technologies?

  • Methodological Answer : Its amphiphilic structure (long heptadecyl chain and polar head) makes it suitable for liquid membrane formulations. Researchers can evaluate its efficiency in gas separation or solvent extraction by testing permeability coefficients and selectivity ratios under controlled pressure/temperature conditions. Membrane stability is assessed via cyclic stress tests .

Q. What computational strategies accelerate the design of reactions involving this compound as a catalyst or solvent?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, while machine learning algorithms analyze experimental datasets to predict optimal conditions (e.g., solvent ratios, catalyst loading). ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 50% in reaction optimization .

Q. How can contradictory data in environmental impact studies (e.g., biodegradability vs. persistence) be resolved?

  • Methodological Answer : Contradictions arise from variable test conditions (e.g., microbial consortia, pH). DOE-based ecotoxicity assays under standardized OECD guidelines isolate critical variables. Long-term fate studies using isotopic labeling track degradation intermediates in simulated ecosystems (soil/water matrices) .

Q. What role does this compound play in non-automotive combustion systems, such as alternative fuel formulations?

  • Methodological Answer : As a surfactant, it stabilizes emulsions in renewable fuel blends. Combustion efficiency is tested in bomb calorimeters, while emission profiles (CO, NOₓ) are monitored using gas chromatography-mass spectrometry (GC-MS). Reactor-scale simulations (ASPEN Plus) model heat transfer and combustion dynamics .

Data Contradiction and Optimization

Q. How can researchers address discrepancies in reported catalytic activity across studies?

  • Methodological Answer : Contradictions often stem from differences in ionic liquid hydration states or impurities. Controlled hydration experiments (Karl Fischer titration) and standardized pre-treatment protocols (e.g., vacuum drying) ensure consistency. Multivariate analysis (PCA) identifies outliers in datasets .

Q. What experimental frameworks improve reproducibility in applications like CO₂ capture or biomass processing?

  • Methodological Answer : Reproducibility requires strict control of water content and counterion exchange. Automated liquid handling systems standardize sample preparation, while in-situ FTIR monitors real-time interactions (e.g., CO₂ adsorption). Collaborative inter-laboratory studies validate protocols .

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